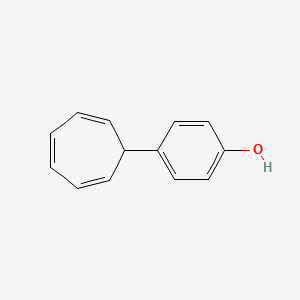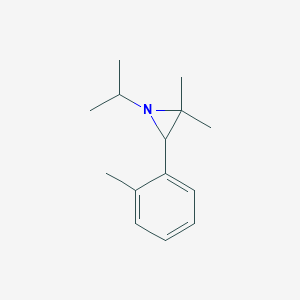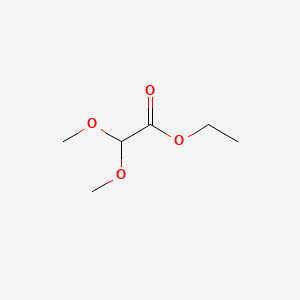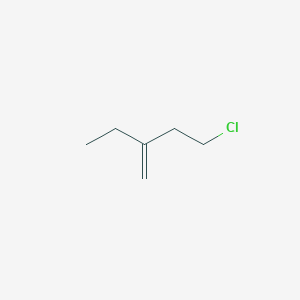
1-Chloro-3-methylidenepentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-methylidenepentane is an organic compound with the molecular formula C6H11Cl It is a chlorinated hydrocarbon, specifically an alkyl halide, characterized by the presence of a chlorine atom attached to a carbon chain with a methylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-3-methylidenepentane can be synthesized through several methods. One common approach involves the chlorination of 3-methylidenepentane. This reaction typically requires a chlorinating agent such as hydrogen chloride (HCl) or chlorine gas (Cl2) in the presence of a catalyst like cuprous chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and in situ generation of chlorinating agents to minimize by-products and enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-3-methylidenepentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of alcohols or amines.
Addition Reactions: The methylidene group can participate in addition reactions with electrophiles, such as hydrogen halides (HX) or halogens (X2), resulting in the formation of dihalogenated compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Addition: Hydrogen chloride (HCl) or bromine (Br2) in the presence of a solvent like dichloromethane.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed:
Substitution: Alcohols, amines.
Addition: Dihalogenated alkanes.
Oxidation: Alcohols, carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-methylidenepentane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Chloro-3-methylidenepentane involves its interaction with various molecular targets. The chlorine atom and the methylidene group confer reactivity, allowing the compound to participate in nucleophilic substitution and electrophilic addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3-methylpentane: Similar in structure but lacks the methylidene group, leading to different reactivity and applications.
3-Chloro-2-methyl-1-propene: Shares the chlorinated and unsaturated nature but differs in the carbon chain length and position of the chlorine atom.
Uniqueness: Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
90376-58-2 |
|---|---|
Molekularformel |
C6H11Cl |
Molekulargewicht |
118.60 g/mol |
IUPAC-Name |
1-chloro-3-methylidenepentane |
InChI |
InChI=1S/C6H11Cl/c1-3-6(2)4-5-7/h2-5H2,1H3 |
InChI-Schlüssel |
NKNHUTQVCNUDBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14368555.png)
![Diethyl 3-[(trimethylsilyl)oxy]pentanedioate](/img/structure/B14368557.png)
![6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione](/img/structure/B14368570.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl dodecanoate](/img/structure/B14368573.png)
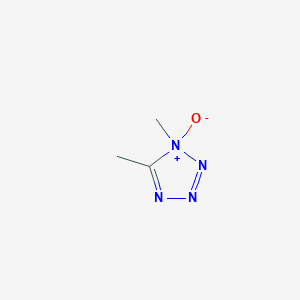
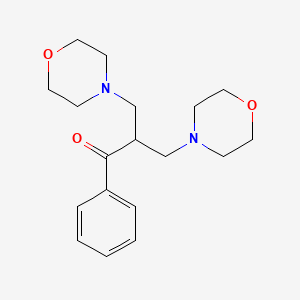
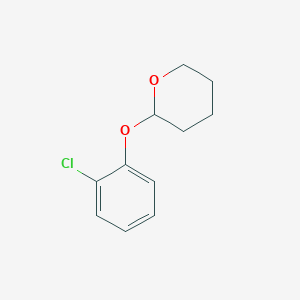

![4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14368616.png)
![3-(acridin-9-ylamino)-N-[5-[3-(acridin-9-ylamino)propanoylamino]pentyl]propanamide](/img/structure/B14368620.png)

